
tert-Butyl (R)-(1-fluoro-3-hydroxypropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2R)-1-fluoro-3-hydroxypropan-2-yl]carbamate is a chemical compound that features a tert-butyl carbamate group attached to a fluorinated hydroxypropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-1-fluoro-3-hydroxypropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated hydroxypropyl derivative. One common method involves the use of tert-butyl carbamate and a fluorinated epoxide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[(2R)-1-fluoro-3-hydroxypropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or nucleophile like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Regeneration of the hydroxy group
Substitution: Formation of substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[(2R)-1-fluoro-3-hydroxypropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. The presence of the fluorine atom can provide insights into enzyme-substrate interactions through techniques such as fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The combination of fluorine and hydroxy groups can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, tert-butyl N-[(2R)-1-fluoro-3-hydroxypropan-2-yl]carbamate can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2R)-1-fluoro-3-hydroxypropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong interactions with active site residues, while the hydroxy group can participate in hydrogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler analog without the fluorinated hydroxypropyl group.
tert-Butyl N-(2-hydroxypropyl)carbamate: Similar structure but lacks the fluorine atom.
tert-Butyl N-(2-fluoroethyl)carbamate: Contains a fluorine atom but lacks the hydroxy group.
Uniqueness
tert-Butyl N-[(2R)-1-fluoro-3-hydroxypropan-2-yl]carbamate is unique due to the presence of both fluorine and hydroxy groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxy group can participate in hydrogen bonding and other interactions.
Propiedades
Fórmula molecular |
C8H16FNO3 |
|---|---|
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-fluoro-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C8H16FNO3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1 |
Clave InChI |
XDXNIQQWVIJYEP-LURJTMIESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CO)CF |
SMILES canónico |
CC(C)(C)OC(=O)NC(CO)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




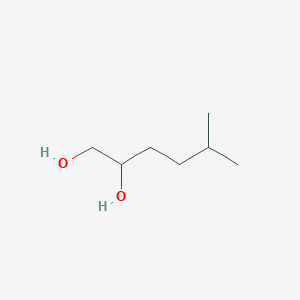
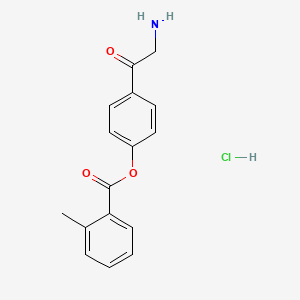

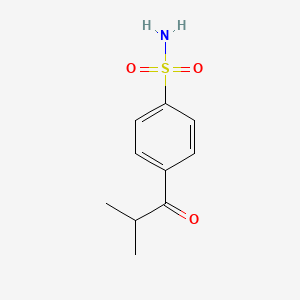
![3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate](/img/structure/B15307273.png)
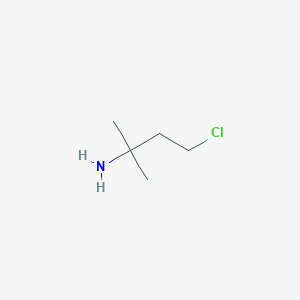
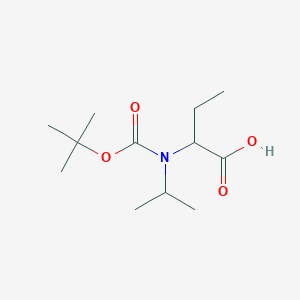
![(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15307292.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine](/img/structure/B15307303.png)

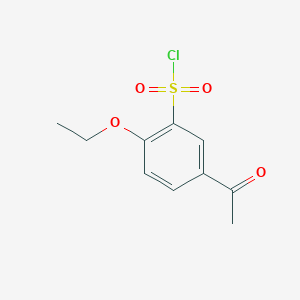
![6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)
